

# Technical Support Center: Separation of Americium from Plutonium Chlorides

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## Compound of Interest

Compound Name: Americium chloride

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the separation of americium from plutonium chlorides. The information is derived from established experimental protocols and research findings.

## Molten Salt Extraction (MSE) / Pyrochemical Processing

Molten salt extraction is a high-temperature, non-aqueous method for separating americium from plutonium. The process relies on the selective oxidation of americium metal ( $\text{Am}^0$ ) to **americium chloride** ( $\text{AmCl}_3$ ), which is then extracted into a molten salt phase, leaving the bulk of the plutonium in its metallic form.

## Frequently Asked Questions & Troubleshooting

Q1: What are the common salt systems used for MSE, and what are their operating temperatures?

A1: Common salt systems include  $\text{CaCl}_2$ -KCl- $\text{PuCl}_3$  and pure  $\text{CaCl}_2$ - $\text{PuCl}_3$ . The choice of salt can be influenced by its melting point and stability. For instance, a eutectic salt of 74 mole percent  $\text{CaCl}_2$  and 26 mole percent KCl has a lower melting temperature ( $627^\circ\text{C}$ ) than pure  $\text{CaCl}_2$  ( $782^\circ\text{C}$ ). Experiments are often conducted at temperatures ranging from  $750^\circ\text{C}$  to  $945^\circ\text{C}$ .

Q2: My americium extraction efficiency is lower than expected. What are the potential causes?

A2: Low extraction efficiency can be attributed to several factors:

- **Oxide Contamination:** The presence of oxides on the plutonium metal surface can interfere with the extraction process.
- **Temperature:** The partitioning of americium between the salt and metal phases is temperature-dependent. Ensure the furnace is operating at the optimal temperature for your specific salt composition.
- **Stirring/Agitation:** Inadequate mixing between the molten salt and molten metal phases can lead to poor extraction kinetics. However, equipment failure, such as a broken stirrer, can halt the process.
- **Incorrect Salt-to-Metal Ratio:** The mass ratio of salt to metal affects the equilibrium distribution of americium. Ratios of 0.10, 0.15, and 0.30 have been examined.

Q3: How is plutonium recovered from the salt residues after americium extraction?

A3: Pyrochemical techniques such as selective chemical reduction with lanthanum or calcium metal can be used to recover plutonium from the spent waste salts.[1] Another method involves scrubbing the salt residue with a molten metal like aluminum and magnesium to create a "scrub alloy" containing the plutonium, which can then be processed through aqueous methods.[2]

Q4: Can chlorine gas be used to enhance separation in a molten salt system?

A4: Yes, a process using a flow of chlorine gas at elevated temperatures can enhance the separation. This method is based on the difference in vapor pressures between plutonium and **americium chlorides**.  $\text{PuCl}_3$  reacts with chlorine to form a volatile  $\text{PuCl}_4$  species, while americium does not form a known tetrachloride, allowing for a good separation.[3] Preliminary results show a significant increase in the gamma radiation level in the remaining americium residue, indicating successful separation.[3]

## Experimental Protocol: Molten Salt Extraction

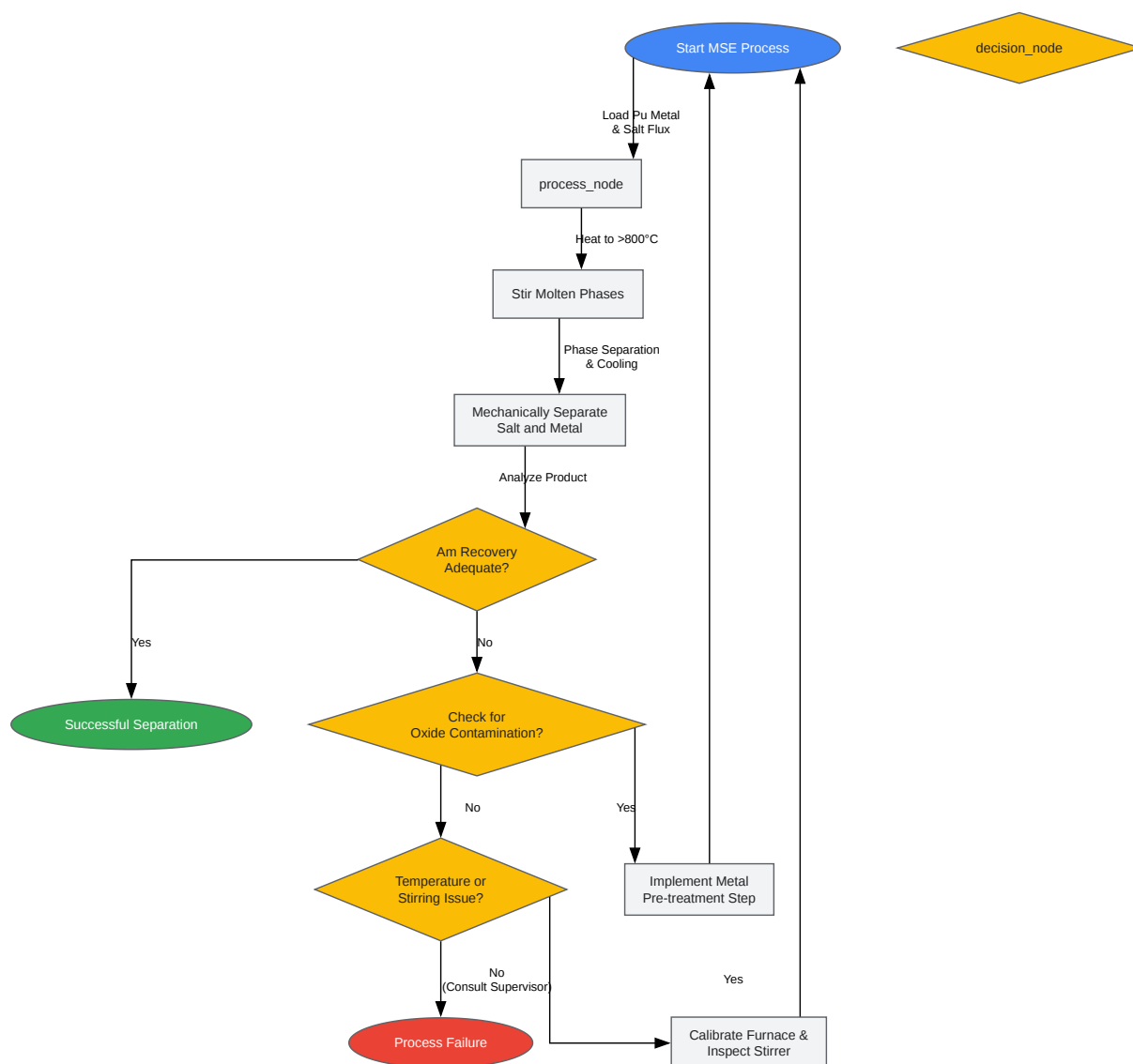
This is a generalized protocol based on common practices described in the literature.

- Preparation: Load the impure plutonium metal and the chosen salt flux (e.g.,  $\text{CaCl}_2$  or  $\text{CaCl}_2$ -KCl eutectic containing  $\text{PuCl}_3$  as an oxidant) into a crucible (e.g., tantalum).
- Heating: Place the crucible in a furnace and heat under an inert atmosphere to the desired operating temperature (e.g.,  $>800^\circ\text{C}$ ) to melt both the salt and the metal.
- Extraction: Stir the molten mixture for a predetermined period to allow the selective oxidation of americium and its transfer into the salt phase.
- Separation: Stop the stirring and allow the immiscible molten salt and metal phases to separate by density difference. The americium-rich salt will form a layer on top of the denser plutonium metal.<sup>[4]</sup>
- Cooling: Turn off the furnace and allow the system to cool and solidify.
- Recovery: Once cooled, mechanically separate the solidified salt containing the americium from the purified plutonium metal button.

## Data Presentation: MSE Parameters

Parameter	Value / Range	Salt System	Reference
Operating Temperature	750 - 945 °C	$\text{CaCl}_2$ -KCl or $\text{CaCl}_2$	
Salt-to-Metal Mass Ratio	0.10, 0.15, 0.30	Not specified	
Oxidant	$\text{PuCl}_3$ or $\text{MgCl}_2$	$\text{CaCl}_2$ -KCl, NaCl-KCl, NaCl- $\text{CaCl}_2$	
Am Extraction Efficiency	$>90\%$ (two-stage counter-current)	NaCl-KCl- $\text{MgCl}_2$ or NaCl- $\text{CaCl}_2$ - $\text{MgCl}_2$	

## Workflow and Troubleshooting Diagram



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Caption: Troubleshooting workflow for low americium recovery in Molten Salt Extraction.

## Ion Exchange Chromatography

Ion exchange is a widely used aqueous method for separating americium and plutonium. The technique leverages the differential formation of charged species in specific acid media, which then interact differently with charged functional groups on a stationary resin.

### Frequently Asked Questions & Troubleshooting

Q1: What is the basic principle of separating Am from Pu using anion exchange?

A1: In strong nitric acid (e.g., 8 M  $\text{HNO}_3$ ) or hydrochloric acid (e.g., 9 M  $\text{HCl}$ ), plutonium forms anionic complexes (like  $[\text{Pu}(\text{NO}_3)_6]^{2-}$ ) that are strongly adsorbed by anion exchange resins.<sup>[5]</sup> Americium, under these conditions, typically remains as a trivalent cation ( $\text{Am}^{3+}$ ) and is not adsorbed, allowing it to pass through the column in the effluent.<sup>[6]</sup>

Q2: The plutonium is not being retained on the anion exchange column. What could be the issue?

A2: Incomplete retention of plutonium can be caused by:

- **Incorrect Plutonium Oxidation State:** The method relies on Pu being in an adsorbable state (typically Pu(IV) or Pu(VI)). Ensure the feed solution is properly conditioned to stabilize the correct oxidation state.
- **Low Acid Concentration:** The formation of the anionic plutonium complex is dependent on high acid concentration (e.g., 7-8 M  $\text{HNO}_3$ ).<sup>[6]</sup> Dilution of the feed solution can lead to poor adsorption.
- **High Chloride Concentration in Nitrate System:** In nitrate-based systems, high concentrations of chloride ions can compete with the plutonium nitrate complexes for sites on the resin, reducing plutonium loading.<sup>[6]</sup>
- **Column Overloading:** The amount of plutonium loaded onto the column must not exceed the resin's capacity. For some pre-filled columns, a maximum of 50 mg of plutonium is suggested.

Q3: My americium fraction is contaminated with plutonium. How can I improve the purity?

A3: Plutonium contamination in the americium fraction (the eluate) suggests that some plutonium is not being adsorbed.

- **Insufficient Column Washing:** Ensure the column is adequately washed with the loading solution (e.g., 8 M  $\text{HNO}_3$ ) after loading the sample. This will displace any non-adsorbed plutonium from the interstitial spaces of the resin bed.
- **Flow Rate Too High:** A high flow rate during sample loading may not allow sufficient time for the plutonium complex to adsorb onto the resin.
- **Resin Degradation:** Over time and with exposure to radiation and harsh chemicals, the ion exchange resin can degrade, losing its functional capacity.

## Experimental Protocol: Anion Exchange in Nitric Acid

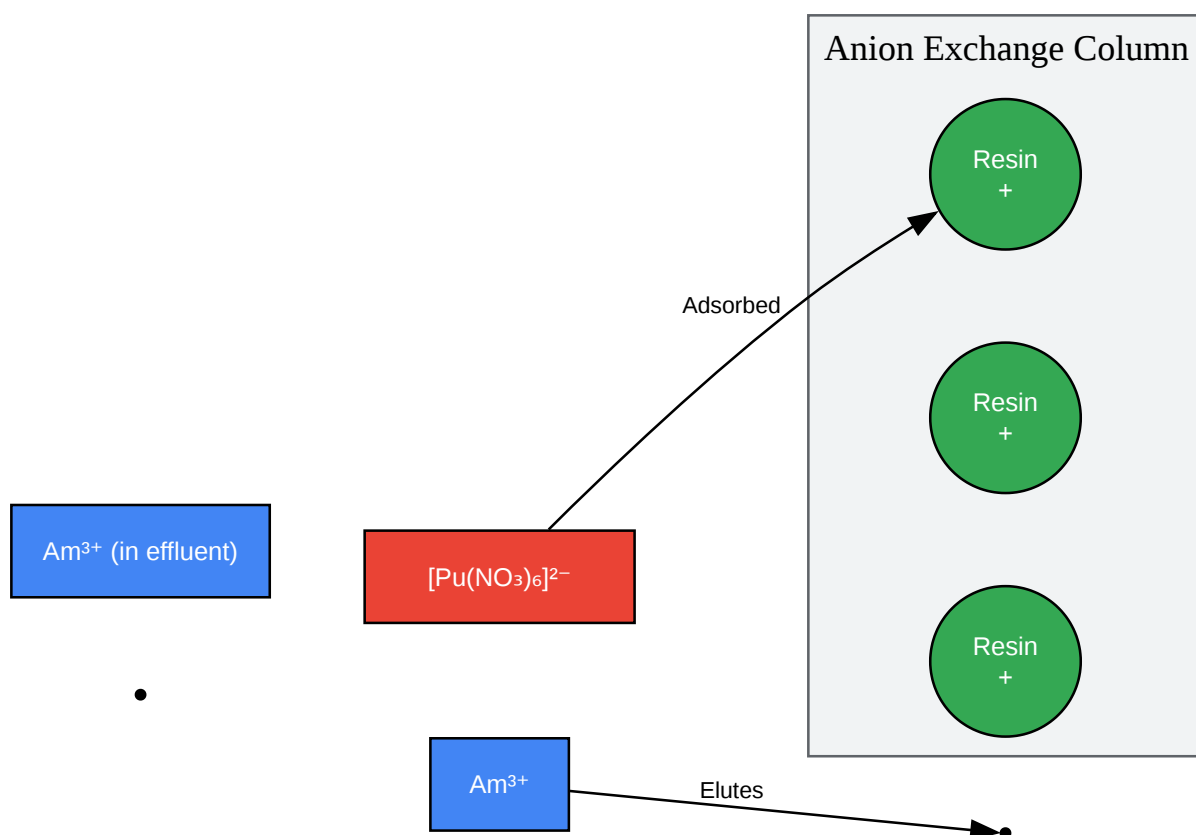
This protocol is a summary of the standard practice for separating americium from plutonium using anion exchange in a nitric acid medium.

- **Sample Preparation:** Dissolve the plutonium-containing sample and evaporate to dryness. Re-dissolve in 8 M  $\text{HNO}_3$  and repeat the evaporation. Finally, dissolve the residue in 3-4 mL of 8 M  $\text{HNO}_3$ .
- **Column Conditioning:** Condition a pre-filled anion exchange column (e.g., AG1-X4 or similar) by passing 3-5 mL of 8 M  $\text{HNO}_3$  through it.
- **Loading:** Transfer the dissolved sample solution onto the top of the conditioned resin bed. Allow the solution to drain completely into a collection vessel. This effluent contains the americium.
- **Washing/Elution of Americium:** Rinse the sample beaker with 3-4 mL of 8 M  $\text{HNO}_3$  and transfer the rinse to the column. Repeat this step twice. Follow with a final 10 mL rinse of 8 M  $\text{HNO}_3$ . Collect all the effluent; this is the purified americium fraction.
- **Elution of Plutonium:** Strip the adsorbed plutonium from the resin using a suitable eluent, such as dilute nitric acid (0.1 M  $\text{HNO}_3$ ) or a hydrochloric/hydrofluoric acid mixture (1.0 M  $\text{HCl}$ /0.01 M  $\text{HF}$ ).

## Data Presentation: Ion Exchange Parameters

Parameter	Condition	Medium	Purpose	Reference
Pu Adsorption	Pu(IV)	8 M HNO <sub>3</sub>	Pu adsorbs, Am elutes	
Pu Adsorption	Pu(IV), Pu(VI)	9 M HCl	Pu adsorbs, Am elutes	[5]
Am Elution	Am(III)	8 M HNO <sub>3</sub>	Am passes through	
Pu Elution	Pu(III)	0.1 M HI / 12 M HCl	Reduces and elutes Pu	[7]
Pu Elution	Pu(III)	0.1 M HNO <sub>3</sub>	Elutes Pu	

## Diagram: Principle of Anion Exchange Separation



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Caption: Adsorption of anionic Pu complex while cationic Am passes through the resin.

## Solvent (Liquid-Liquid) Extraction

Solvent extraction, or liquid-liquid extraction, separates americium and plutonium by partitioning them between two immiscible liquid phases—typically an aqueous acid phase and an organic phase containing a specific extractant.[8]

## Frequently Asked Questions & Troubleshooting

Q1: What are some common solvent extraction systems for Am/Pu separation in chloride media?

A1: A promising system uses the quaternary ammonium ionic liquid Aliquat 336® in a diluent like xylenes.[9] In high HCl solutions, plutonium forms anionic species that are extracted by Aliquat 336®, while americium is not, enabling separation.[9] Other systems developed for waste streams involve extractants like TBP (tributyl phosphate) and CMPO (octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide).[10][11]

Q2: I'm observing a third phase formation during my extraction. What does this mean and how can I prevent it?

A2: Third phase formation, where the organic phase splits into two distinct layers, can occur when the solvent is overloaded with the extracted metal complex. This complicates the process and reduces efficiency. To prevent this, you can:

- **Reduce Metal Loading:** Decrease the concentration of plutonium in the feed solution.
- **Modify the Solvent:** Add a "modifier" to the organic phase to increase the solubility of the metal-extractant complex. For example, when using the extractant TODGA, an additive like DHOA can be used to mitigate third phase effects.[12]
- **Adjust Temperature:** In some systems, changing the operating temperature can influence phase stability.



Q3: The back-extraction (stripping) of plutonium from the organic phase is incomplete. What can I do?

A3: Incomplete stripping means the conditions are not favorable for transferring plutonium back to the aqueous phase. To improve stripping efficiency:

- **Change Aqueous Phase Composition:** Use a stripping solution that breaks the metal-extractant complex. For Pu(IV) extracted by TBP, this can be a reducing agent (like hydroxylamine nitrate) that converts it to the less extractable Pu(III).[\[12\]](#)
- **Adjust Acidity:** The efficiency of stripping is often highly dependent on the acidity of the aqueous phase. For some systems, stripping is more efficient at very low acid concentrations.[\[12\]](#)
- **Increase Contact Time/Stages:** Ensure sufficient mixing and contact time between the phases. Using multiple stripping stages can also improve recovery.

## Experimental Protocol: Solvent Extraction with Aliquat 336®

This generalized protocol is based on the methodology for separating Pu from Am surrogates in chloride streams.[\[9\]](#)

- **Feed Preparation:** Dissolve the metal chlorides in a high concentration HCl solution or a salt eutectic mixture.
- **Organic Phase Preparation:** Prepare the organic phase by dissolving the extractant (e.g., 3 wt% Aliquat 336®) in a suitable organic diluent (e.g., xylenes).
- **Extraction:** Contact the aqueous feed solution with the organic phase in a vessel. Mix vigorously for a specified time to facilitate the transfer of the anionic plutonium-chloride species into the organic phase.
- **Phase Separation:** Allow the two immiscible phases to separate. The organic phase, now loaded with plutonium, is the "extract," while the aqueous phase, containing the americium, is the "raffinate."

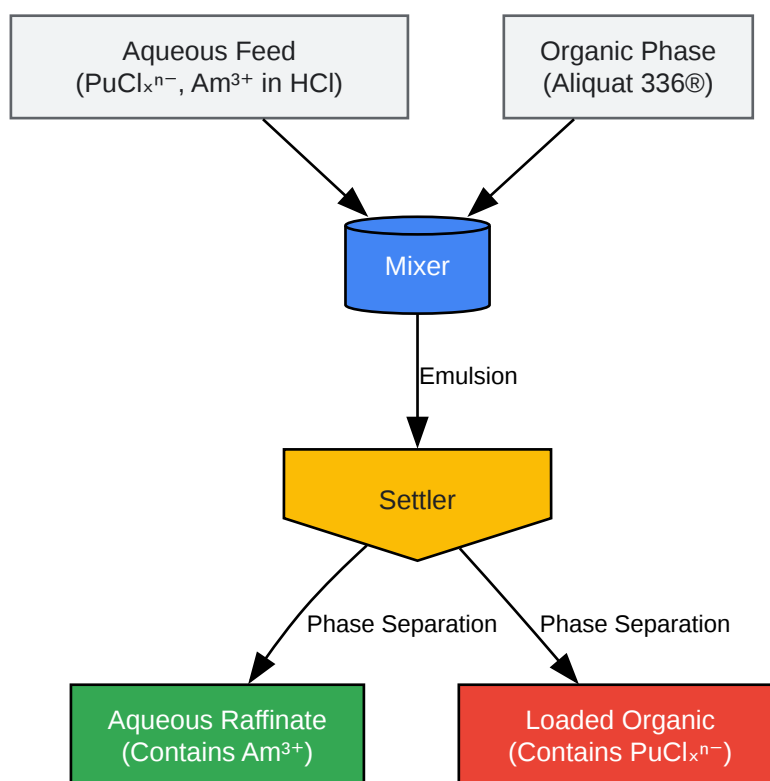
- Stripping (Optional): To recover the plutonium, contact the loaded organic phase with a suitable aqueous stripping solution to transfer the plutonium back into an aqueous stream.

## Data Presentation: Distribution Ratios (K<sub>D</sub>)

The distribution ratio (K<sub>D</sub>) is the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. A high K<sub>D</sub> indicates efficient extraction.

Metal Ion	Extractant	Conditions	K <sub>D</sub> Value	Significance	Reference
Fe (Pu surrogate)	3 wt% Aliquat 336® in xylenes	6 M HCl	~100	High extraction of Pu surrogate	[9]
Nd (Am surrogate)	3 wt% Aliquat 336® in xylenes	6 M HCl	<0.1	Low extraction of Am surrogate	[9]
Pu(IV)	DMDOHEMA in C <sub>4</sub> mimNTf <sub>2</sub>	1-7 M HNO <sub>3</sub>	>100	High Pu extraction	[13]
Am(III)	DMDOHEMA in C <sub>4</sub> mimNTf <sub>2</sub>	1-7 M HNO <sub>3</sub>	~1-10	Lower Am extraction, allowing separation	[13]

## Diagram: Solvent Extraction Logic



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Caption: Logical flow of a single-stage solvent extraction process.

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